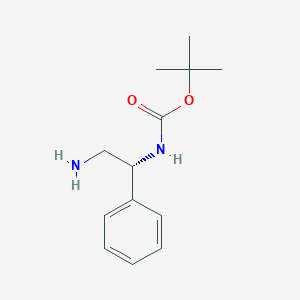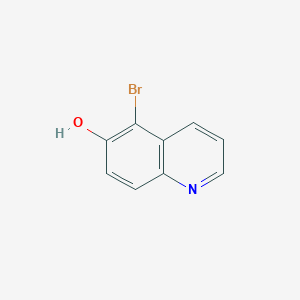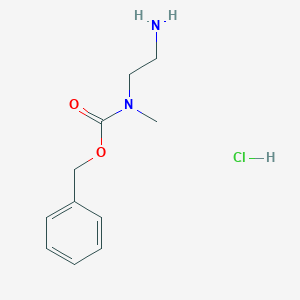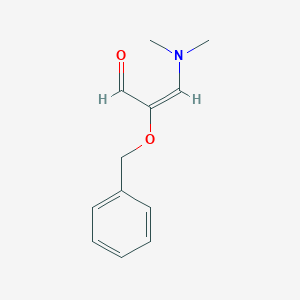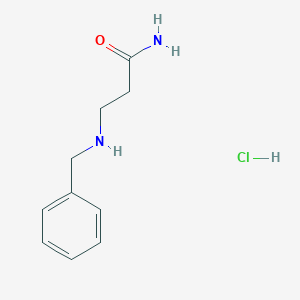
3-(Benzylamino)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)propanamide hydrochloride is a compound with the molecular formula C10H15ClN2O . It is also known by other names such as N3-benzyl-beta-alaninamide and 3-Benzylaminopropionamide .
Molecular Structure Analysis
The molecular structure of 3-(Benzylamino)propanamide hydrochloride consists of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule isInChI=1S/C10H14N2O/c11-10(13)6-7-12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H2,11,13) . Physical And Chemical Properties Analysis
The molecular weight of 3-(Benzylamino)propanamide hydrochloride is approximately 214.69 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Applications De Recherche Scientifique
1. Synthesis and Anti-Monoamine Oxidase Activity of 2-Substituted 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Derivatives
- Methods of Application : The synthesis involved the condensation of benzylamine with 3-chloro-2-methylprop-1-ene (methallyl chloride) to give N-methallylbenzylamine. This compound was then converted into 2-functionalized tetrahydroisoquinolines by the action of a mixture of sulfuric and phosphoric acids .
- Results or Outcomes : The research resulted in the successful synthesis of new 4,4-dimethyltetrahydroisoquinoline derivatives. These structures remain the subject of keen interest due to their high biological activity .
2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Methods of Application : The synthesis involved two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .
- Results or Outcomes : The research resulted in the successful synthesis of a diverse library of twenty N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
3. Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Methods of Application : The synthesis involved two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .
- Results or Outcomes : The research resulted in the successful synthesis of a diverse library of twenty N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
4. Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Derivatives
- Methods of Application : The synthesis involved the condensation of benzylamine with 3-chloro-2-methylprop-1-ene (methallyl chloride) to give N-methallylbenzylamine. This compound was then converted into 2-functionalized tetrahydroisoquinolines by the action of a mixture of sulfuric and phosphoric acids .
- Results or Outcomes : The research resulted in the successful synthesis of new 4,4-dimethyltetrahydroisoquinoline derivatives. These structures remain the subject of keen interest due to their high biological activity .
5. Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Methods of Application : The synthesis involved two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .
- Results or Outcomes : The research resulted in the successful synthesis of a diverse library of twenty N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
6. Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Derivatives
- Methods of Application : The synthesis involved the condensation of benzylamine with 3-chloro-2-methylprop-1-ene (methallyl chloride) to give N-methallylbenzylamine. This compound was then converted into 2-functionalized tetrahydroisoquinolines by the action of a mixture of sulfuric and phosphoric acids .
- Results or Outcomes : The research resulted in the successful synthesis of new 4,4-dimethyltetrahydroisoquinoline derivatives. These structures remain the subject of keen interest due to their high biological activity .
Propriétés
IUPAC Name |
3-(benzylamino)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10(13)6-7-12-8-9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H2,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIFUQCBFQHQHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648538 |
Source


|
| Record name | N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)propanamide hydrochloride | |
CAS RN |
114741-49-0 |
Source


|
| Record name | N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

